Extreme H1 Receptor Potency: 700-Fold Superior to Astemizole and 470-Fold Superior to Chlorpheniramine
Wy 49051 (compound 24) exhibits substantially greater H1 receptor antagonism than multiple clinically relevant antihistamines. In guinea pig ileum contraction assays, its potency is 700 times that of astemizole, 470 times that of chlorpheniramine, and 840 times that of the close structural analog compound 17 [1]. The compound's pA2 value of 11 indicates competitive antagonism and surpasses ebastine (pA2 = 7.4) and terfenadine (pA2 = 7.5) [1]. At 100 nM, Wy 49051 produces 92% inhibition of histamine-induced ileal contraction [1].
| Evidence Dimension | Relative H1 receptor antagonist potency |
|---|---|
| Target Compound Data | Wy 49051 IC50 44 nM; pA2 11; 92% inhibition at 100 nM |
| Comparator Or Baseline | Astemizole pA2 8.3 (700-fold less potent); Chlorpheniramine pA2 8.4 (470-fold less potent); Ebastine pA2 7.4; Terfenadine pA2 7.5; Compound 17 pA2 8.2 (840-fold less potent) |
| Quantified Difference | 700× astemizole; 470× chlorpheniramine; 840× compound 17; pA2 difference of +2.6 to +3.6 units |
| Conditions | Isolated guinea pig ileum, histamine-induced contraction assay; in vitro receptor binding |
Why This Matters
Procuring Wy 49051 ensures access to an H1 antagonist with potency orders of magnitude above common reference compounds, enabling robust signal-to-noise discrimination in sensitive assays and reducing the required compound mass per experiment.
- [1] Abou-Gharbia M, Moyer JA, Nielsen ST, Webb M, Patel U. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. J Med Chem. 1995 Sep 29;38(20):4026-32. DOI: 10.1021/jm00020a018. View Source
